tert-Butyl 2-(aminomethyl)-2-ethylbutanoate
Overview
Description
“tert-Butyl 2-(aminomethyl)-2-ethylbutanoate” is also known as “tert-butyl (2-aminoethyl)(ethyl)carbamate”. It has a molecular formula of C9H20N2O2 . It is a compound that falls under the category of carbamates .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group attached to a tert-butyl group and an ethyl group . The average mass of the molecule is 188.267 Da and the monoisotopic mass is 188.152481 Da .
Scientific Research Applications
Substrate for Synthesis of Inhibitors
Tert-Butyl 2-(aminomethyl)-2-ethylbutanoate is utilized in the synthesis of 4-Amino-2-(substituted methyl)-2-butenoic acids, acting as a substrate for creating potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). These inhibitors are significant due to their competitive reversible inhibition properties, with some compounds showing a Ki value of 5 µM, indicating potential applications in neurological research and drug development (Silverman, Durkee, & Invergo, 1986).
Building Blocks for Dendrimers
In the field of materials science, this compound serves as a precursor for designing and synthesizing new types of 1 → (2 + 1) C-branched monomers. These monomers are essential for constructing multifunctionalized dendrimers, which have vast applications in nanotechnology, drug delivery, and materials engineering (Newkome, Kim, Moorefield, Maddi, & Yoo, 2003).
Physicochemical and Pharmacokinetic Studies
The tert-butyl group, a common motif in medicinal chemistry, is studied for its effects on the physicochemical and pharmacokinetic properties of bioactive compounds. Research in this area explores alternative substituents to modulate these properties without the drawbacks associated with the tert-butyl group, such as increased lipophilicity and decreased metabolic stability. This research is crucial for the drug discovery process, providing insights into the design of new pharmaceuticals (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Enantioselective Synthesis
The compound is involved in enantioselective synthesis processes, where it is used as a starting material or intermediate for creating chiral compounds. Such synthetic methodologies are pivotal in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for developing drugs with specific desired activities and reduced side effects (Nishimura & Tomioka, 2002).
Environmental and Biodegradable Polymers
This compound derivatives have been utilized in the production of environmentally benign copolymers, such as degradable polycarbonates derived from dihydroxybutyric acid. These polymers, developed through copolymerization with carbon dioxide, offer a sustainable alternative to traditional plastics, highlighting the compound's role in green chemistry and environmental sustainability (Tsai, Wang, & Darensbourg, 2016).
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-2-ethylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-8,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLIKGCSSRTJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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